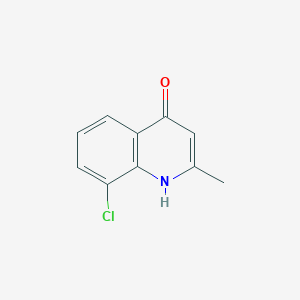

8-Chloro-2-methylquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKAQNKHXVJOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357618 | |

| Record name | 8-Chloro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5236-87-3 | |

| Record name | 8-Chloro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-2-methylquinolin-4-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Chloro-2-methylquinolin-4-ol, a substituted quinoline of interest in medicinal chemistry and materials science. This document details its synthesis, structural elucidation, reactivity, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the quinoline scaffold.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. From the potent antimalarial quinine to the broad-spectrum fluoroquinolone antibiotics, quinoline derivatives have had a profound impact on human health. The versatility of the quinoline core allows for fine-tuning of its physicochemical and biological properties through substitution, making it a perennially attractive starting point for drug discovery programs. This guide focuses on a specific derivative, this compound, providing a detailed exploration of its chemical landscape.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the known properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO | [1][2][3] |

| Molecular Weight | 193.63 g/mol | [1][2][3] |

| CAS Number | 5236-87-3 | [1][2][3] |

| Appearance | Light brown solid | [4] |

| Boiling Point | 308.4°C at 760 mmHg | [3] |

| Solubility | Soluble in Dichloromethane and DMSO | [4] |

Note: The melting point for this compound is not definitively reported in the surveyed literature. A reported melting point of 64.0-70.0 °C corresponds to the related compound, 8-Chloro-2-methylquinoline[1][5][6]. The pKa of this compound has not been experimentally determined in the reviewed literature.

Synthesis of this compound

The synthesis of 4-hydroxyquinoline derivatives is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold. The most common and effective methods for the synthesis of this compound are the Conrad-Limpach and Gould-Jacobs reactions.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system[7][8][9].

Figure 1: General workflow for the Conrad-Limpach synthesis.

Experimental Protocol (Representative):

-

Condensation: To a stirred solution of 2-chloroaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl acetoacetate (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the enamine intermediate, ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate, by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Cyclization: Add the crude enamine to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization can be monitored by TLC.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Purification: Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water). A reported synthesis using a similar procedure in diphenyl ether at 220 °C for 7 minutes yielded the desired product as a beige solid in 77% yield[2].

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative route, starting from an aniline and an alkoxymethylenemalonate ester[10][11][12]. This method typically proceeds through a 4-hydroxy-3-carboalkoxyquinoline intermediate, which is then hydrolyzed and decarboxylated.

Figure 2: General workflow for the Gould-Jacobs synthesis.

Experimental Protocol (Representative):

-

Condensation: Combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) and heat at 100-130 °C for 1-2 hours.

-

Remove the ethanol byproduct under reduced pressure to yield the anilidomethylenemalonate intermediate.

-

Cyclization: Dissolve the intermediate in a high-boiling solvent (e.g., diphenyl ether) and heat to reflux (around 250 °C) for 30-60 minutes.

-

Cool the mixture to precipitate the 4-hydroxy-3-carboethoxyquinoline intermediate.

-

Hydrolysis: Suspend the intermediate in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours.

-

Cool the reaction and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Decarboxylation: Heat the dried quinoline-3-carboxylic acid above its melting point until the evolution of carbon dioxide ceases to yield the final product.

Structural Elucidation and Spectral Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Tautomerism

It is important to note that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolone form. For most substituted 4-hydroxyquinolines, the keto (4-quinolone) form is generally the more stable tautomer in both the solid state and in polar solvents.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. A published synthesis reported a mass spectrum with a peak for the protonated molecule (M+H)⁺ at m/z 194, which is consistent with the calculated molecular weight of 193.63 g/mol [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring system, a singlet for the proton at the 3-position, and a singlet for the methyl group at the 2-position. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group.

-

¹³C NMR: The spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C4) of the quinolone tautomer is expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would provide key information about its functional groups. Characteristic peaks would include:

-

A broad O-H stretching vibration for the hydroxyl group (or N-H stretch for the quinolone tautomer).

-

C=O stretching vibration for the carbonyl group of the quinolone tautomer.

-

C=C and C=N stretching vibrations within the aromatic ring system.

-

C-Cl stretching vibration.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups and the electronic nature of the quinoline ring.

Nucleophilic Substitution

The 4-hydroxy group can be converted into a good leaving group (e.g., a chloro group by reaction with POCl₃), making the C4 position susceptible to nucleophilic attack. This allows for the introduction of a variety of substituents at this position, a common strategy in the development of quinoline-based drugs[13].

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 8-Chloro-2-methylquinoline, 98% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. B20504.06 [thermofisher.com]

- 6. B20504.03 [thermofisher.com]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. synarchive.com [synarchive.com]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. ablelab.eu [ablelab.eu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Chloro-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-2-methylquinolin-4-ol is a heterocyclic compound belonging to the quinolin-4-one class, a scaffold of significant interest in medicinal chemistry. Quinolone derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimalarial, and anticancer properties. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules and a target for biological screening in drug discovery programs. This guide provides a detailed exploration of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Primary Synthetic Pathway: The Conrad-Limpach Synthesis

The most direct and widely utilized method for the synthesis of this compound is the Conrad-Limpach synthesis. This classical reaction involves the condensation of an aniline with a β-ketoester to form a vinylogous amide intermediate, which then undergoes a high-temperature thermal cyclization to yield the corresponding 4-hydroxyquinoline.[1][2][3] For the synthesis of our target molecule, the key starting materials are 2-chloroaniline and ethyl acetoacetate.

The choice of the Conrad-Limpach route is dictated by the desired 2-methyl substitution pattern on the quinolone core. The methyl group at the 2-position originates from the acetyl group of ethyl acetoacetate. While the Gould-Jacobs reaction is a powerful tool for constructing the quinolin-4-one skeleton, it typically employs malonic ester derivatives, leading to a different substitution pattern at the 2-position.[4][5]

Overall Synthetic Workflow

The synthesis of this compound via the Conrad-Limpach reaction can be visualized as a two-step process:

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of Ethyl (2E)-3-(2-chloroanilino)but-2-enoate (Intermediate)

The first step is the condensation of 2-chloroaniline with ethyl acetoacetate. This reaction forms the key intermediate, ethyl 3-(2-chloroanilino)but-2-enoate, a vinylogous amide (enamine). The reaction proceeds via nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, followed by dehydration.

Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a catalytic amount of acid, which protonates the carbonyl oxygen of the ethyl acetoacetate, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the weakly basic 2-chloroaniline. The removal of water, a byproduct of the condensation, is crucial to drive the equilibrium towards the product. This can be achieved by azeotropic distillation or by using a dehydrating agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-chloroaniline (1.0 equivalent), ethyl acetoacetate (1.1 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

-

Heating and Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2E)-3-(2-chloroanilino)but-2-enoate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

The second and final step is the high-temperature intramolecular cyclization of the enamine intermediate to form the quinolin-4-one ring system. This reaction is typically carried out in a high-boiling inert solvent.

Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy barrier for the electrocyclic ring closure onto the aromatic ring, which transiently disrupts its aromaticity.[1] The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A ensures a uniform and sufficiently high reaction temperature, which is critical for achieving good yields and preventing decomposition.[4]

Experimental Protocol: [6]

-

Reaction Setup: In a pre-heated sand bath (300-350 °C), place a round-bottom flask containing the crude ethyl (2E)-3-(2-chloroanilino)but-2-enoate (1.0 equivalent) dissolved in a high-boiling solvent such as diphenyl ether (approximately 8-10 mL per gram of intermediate).

-

Heating: Heat the solution until the internal temperature reaches 220 °C. Maintain this temperature for approximately 7 minutes.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, allow the solution to cool to room temperature. Upon cooling, the product, this compound, will precipitate as a solid.

-

Purification: Filter the solid and wash it with a non-polar solvent like diethyl ether or hexane to remove the high-boiling solvent.[6] The resulting solid can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield (%) |

| 2-Chloroaniline | C₆H₆ClN | 127.57 | Starting Material | - |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material | - |

| Ethyl (2E)-3-(2-chloroanilino)but-2-enoate | C₁₂H₁₄ClNO₂ | 240.70 | Intermediate | >90 (crude) |

| This compound | C₁₀H₈ClNO | 193.63 | Final Product | 77[6] |

Alternative Synthetic Approaches

While the Conrad-Limpach synthesis is the most direct route, other methods for the synthesis of quinolin-4-ones exist and could be adapted for the preparation of this compound. These include:

-

Gould-Jacobs Reaction: As previously mentioned, this method involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by cyclization, hydrolysis, and decarboxylation.[4][5] To obtain the 2-methyl substituent, a modified starting material would be necessary.

-

Palladium-Catalyzed Carbonylation Reactions: Modern methods involving palladium-catalyzed carbonylation of o-haloanilines with terminal alkynes can also lead to the quinolone core.[4] These methods often offer milder reaction conditions and broader functional group tolerance.

Conclusion

The synthesis of this compound is reliably achieved through the Conrad-Limpach reaction, a robust and well-established method. This two-step process, involving the initial condensation of 2-chloroaniline and ethyl acetoacetate followed by a high-temperature thermal cyclization, provides good yields of the target compound. Careful control of reaction parameters, particularly the temperature in the cyclization step, is crucial for successful synthesis. The availability of alternative, modern synthetic methodologies offers opportunities for further optimization and exploration of the chemical space around this important quinolone scaffold.

References

- Conrad, M.; Limpach, L. (1887). "Synthese von Chinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Mansfield, R. K., et al. (1954). "The Synthesis of 4-Hydroxyquinolines. I. The Conrad-Limpach Reaction". Journal of the American Chemical Society, 76(5), 1286-1291.

- Wikipedia. (2023). Conrad–Limpach synthesis.

- SynArchive. (n.d.). Conrad-Limpach Synthesis.

- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.

- MDPI. (2023). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". Molecules, 28(1), 163.

- Wikipedia. (2023). Gould–Jacobs reaction.

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 8-Chloro-2-methylquinolin-4-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate the mechanism of action of 8-Chloro-2-methylquinolin-4-ol. Given the limited direct literature on this specific molecule, this document synthesizes information from related quinoline and quinolinol compounds to propose a primary mechanism and outlines a detailed experimental strategy for its validation.

Introduction: The Quinolin-4-ol Scaffold

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The quinolin-4-ol core, in particular, is a privileged structure in medicinal chemistry. The addition of a chloro group at the 8-position and a methyl group at the 2-position of the quinolin-4-ol scaffold results in this compound, a molecule with potential for unique biological interactions. The chlorine atom can modulate the electronic and lipophilic properties of the molecule, potentially influencing its target binding and cellular uptake.[3]

Postulated Core Mechanism of Action: Metal Ion Chelation

A primary and well-documented mechanism of action for many quinolinol derivatives, particularly 8-hydroxyquinolines, is their ability to chelate divalent metal ions such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[4][5] This chelation is often central to their biological effects. It is highly probable that this compound exerts its biological activity through a similar mechanism.

The proposed mechanism involves the following key steps:

-

Cellular Entry: The lipophilic nature of the quinoline scaffold facilitates its passage across cellular membranes.

-

Metal Ion Chelation: Once inside the cell, this compound can bind to and sequester essential divalent metal ions.

-

Disruption of Metalloprotein Function: Many vital enzymes and proteins (metalloproteins) require metal ions as cofactors for their catalytic activity. By chelating these ions, the compound can inhibit these enzymes, leading to a cascade of downstream effects.

-

Induction of Oxidative Stress: The complexation of quinolinols with metal ions, particularly copper, can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Visualizing the Proposed Mechanism

Caption: Proposed mechanism of this compound.

Experimental Validation Protocols

To rigorously test the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a step-by-step guide for this investigation.

Synthesis and Characterization

The first step is to ensure the synthesis and purity of this compound. Several synthetic routes for quinolin-4-ones have been described, often involving cyclization reactions.[1]

Protocol for Synthesis (Example based on Gould-Jacobs reaction):

-

React 2-chloroaniline with ethyl acetoacetate to form the anilinocrotonate intermediate.

-

Heat the intermediate in a high-boiling point solvent (e.g., diphenyl ether) to induce thermal cyclization.[6]

-

Purify the resulting this compound via recrystallization or column chromatography.

-

Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[7]

Determination of Metal Chelating Properties

The ability of the compound to chelate metal ions can be assessed using spectrophotometric methods.

Protocol for UV-Vis Spectrophotometric Titration:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare stock solutions of various divalent metal salts (e.g., FeCl₂, ZnCl₂, CuCl₂).

-

In a quartz cuvette, place a fixed concentration of the compound.

-

Incrementally add aliquots of a metal salt solution to the cuvette.

-

Record the UV-Vis spectrum after each addition.

-

A shift in the absorption maxima upon addition of the metal ion indicates complex formation. The stoichiometry of the complex can be determined by plotting the change in absorbance against the molar ratio of metal to ligand.

In Vitro Biological Activity Assays

The biological effect of this compound should be quantified in relevant biological systems, such as cancer cell lines or bacterial cultures.

Protocol for Antiproliferative Activity (MTT Assay):

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Antibacterial Activity (Broth Microdilution):

-

Prepare a serial dilution of this compound in a 96-well plate containing bacterial growth medium.

-

Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.[5]

Investigating the Role of Metal Chelation in Biological Activity

To link the metal-chelating properties to the observed biological activity, experiments can be designed to modulate metal ion availability.

Protocol for Metal Ion Rescue Experiment:

-

Co-treat the biological system (cancer cells or bacteria) with the IC₅₀ or MIC concentration of this compound and an excess of a specific metal salt (e.g., FeCl₂, ZnCl₂).

-

Perform the MTT or broth microdilution assay as described above.

-

If the addition of excess metal ions reverses the inhibitory effect of the compound, it strongly suggests that metal chelation is a key part of its mechanism of action.

Measurement of Reactive Oxygen Species (ROS) Production

The induction of oxidative stress can be quantified using fluorescent probes.

Protocol for ROS Detection using DCFDA:

-

Treat cells with this compound at its IC₅₀ concentration for various time points.

-

Load the cells with the ROS-sensitive dye 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Experimental Workflow Visualization

Caption: A logical workflow for investigating the mechanism of action.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated.

| Parameter | Method | Expected Outcome |

| Purity | HPLC | >95% |

| Metal Binding Stoichiometry | UV-Vis Titration | e.g., 1:1 or 1:2 (Ligand:Metal) |

| IC₅₀ (Cancer Cell Line) | MTT Assay | Concentration in µM |

| MIC (Bacterial Strain) | Broth Microdilution | Concentration in µg/mL |

| % Reversal of Inhibition | Metal Rescue Assay | Percentage |

| Fold Increase in ROS | DCFDA Assay | Fold change over control |

Conclusion

While direct evidence for the mechanism of action of this compound is currently sparse, its structural similarity to other biologically active quinolinols strongly suggests a mechanism centered around metal ion chelation. This activity likely leads to the inhibition of essential metalloenzymes and the induction of oxidative stress, culminating in a cytotoxic or antimicrobial effect. The experimental framework provided in this guide offers a robust and logical pathway to systematically investigate and validate this proposed mechanism, thereby providing crucial insights for future drug development efforts.

References

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

- BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide.

- Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

- ChemicalBook. (n.d.). 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis.

- Keri, R. S., Adimule, V., et al. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.

- MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

- BenchChem. (n.d.). 4-Chloroquinolin-8-ol | 57334-36-8.

- Semantic Scholar. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- PubMed. (2009). 8-Chloro-2-methyl-quinoline.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline.

- PubMed Central. (n.d.). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity.

- Prachayasittikul, V., et al. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.

- PubChem. (n.d.). 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol dihydrochloride.

- Santa Cruz Biotechnology. (n.d.). 8-Chloro-2-methyl-quinoline-4-carboxylic acid.

- MDPI. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

8-Chloro-2-methylquinolin-4-ol: A Technical Guide to its Predicted Biological Activity and Research Potential

Introduction: The Quinoline Scaffold and the Promise of 8-Chloro-2-methylquinolin-4-ol

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolone antibiotics, the quinoline scaffold has consistently proven to be a privileged structure in drug discovery. Its rigid, planar, and aromatic nature allows for diverse interactions with biological macromolecules, and its susceptibility to a wide array of chemical modifications enables the fine-tuning of pharmacological properties.

This technical guide focuses on a specific, yet underexplored, member of this family: This compound . While direct and extensive biological data for this particular compound are not yet prevalent in the public domain, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its biological potential. The presence of a chlorine atom at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position (rendering it a quinolinol) suggests a high likelihood of significant antimicrobial and anticancer activities.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It synthesizes the known biological activities of closely related compounds to build a robust scientific rationale for the investigation of this compound. We will explore its predicted antimicrobial and anticancer potential, propose detailed experimental workflows for its evaluation, and discuss its potential mechanisms of action. This guide is designed not as a mere summary of existing data, but as a forward-looking roadmap to unlock the therapeutic promise of this intriguing molecule.

Predicted Biological Activity I: Antimicrobial Potential

The quinoline nucleus is central to many antimicrobial agents. The mechanism of action for many of these compounds, particularly the fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Another well-established mechanism for certain quinoline derivatives, especially 8-hydroxyquinolines, is their ability to chelate metal ions that are crucial for microbial enzyme function.

Structurally similar compounds to this compound have demonstrated significant antimicrobial properties. For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown potent inhibitory activity against Mycobacterium tuberculosis and various strains of Staphylococcus aureus[1]. The presence of the chloro and methyl groups on the quinoline ring is evidently compatible with, and likely contributory to, this antimicrobial action. Furthermore, derivatives of 2-chloro-8-methylquinoline have been evaluated for their antifungal activity[2].

Based on this evidence, it is highly probable that this compound will exhibit broad-spectrum antimicrobial activity. The 4-ol (hydroxy) group, in tautomeric equilibrium with the 4-oxo form, along with the nitrogen at position 1, provides a potential metal-chelating site, suggesting a possible mechanism of action.

Anticipated Antimicrobial Spectrum and Potency

The following table summarizes the minimum inhibitory concentrations (MICs) of structurally related quinoline derivatives against a range of pathogens, providing a basis for the anticipated potency of this compound.

| Compound | Organism | MIC (µM) | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [1] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | 2.2 | [1] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | 1.1 | [1] |

Given these precedents, it is reasonable to hypothesize that this compound will be active against both Gram-positive and Gram-negative bacteria, as well as potentially some fungal strains.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

To empirically validate the predicted antimicrobial activity, a standardized broth microdilution assay should be performed.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant microorganisms.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include wells for a positive control (microorganism with no compound), a negative control (broth only), and a solvent control (microorganism with DMSO at the highest concentration used).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizing the Potential Mechanism of Action

The following diagram illustrates the general mechanism of action for quinoline-based antimicrobials that function as DNA gyrase inhibitors.

Caption: Putative mechanism of action for this compound as a DNA gyrase inhibitor.

Predicted Biological Activity II: Anticancer Potential

The quinoline scaffold is also a prominent feature in numerous anticancer agents. Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerases, and modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The cytotoxic effects of various 8-hydroxyquinoline derivatives have been documented against a range of human cancer cell lines[3]. For instance, certain pyrimido[4',5':4,5]thieno(2,3-b)quinolines with an 8-chloro substituent have demonstrated cytotoxic IC50 values in the low micromolar range against cell lines such as K-562 (leukemia) and HL-60 (leukemia)[4].

The structural features of this compound align with those of other quinolines known to possess anticancer activity. The planar aromatic system is conducive to DNA intercalation, and the substituent pattern may confer selectivity towards certain cancer cell types.

Anticipated Cytotoxic Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for related quinoline compounds, suggesting the potential cytotoxic potency of this compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one | K-562 (Leukemia) | 1.1 - 8 | [4] |

| 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one | HL-60 (Leukemia) | 1.1 - 8 | [4] |

| 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one | Colo-205 (Colon) | 1.1 - 8 | [4] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 | [3] |

These data support the hypothesis that this compound is likely to exhibit cytotoxic activity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

-

This compound

-

DMSO

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle control (DMSO) and positive control wells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing a Potential Anticancer Mechanism: Induction of Apoptosis

Many quinoline-based anticancer agents exert their effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by this compound.

Caption: A potential mechanism of anticancer action via the intrinsic apoptosis pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline synthesis. One common approach is the Conrad-Limpach synthesis. A plausible synthetic route is the thermal cyclization of an appropriate anilinocrotonate.

Exemplary Synthetic Protocol

A representative synthesis involves the reaction of 2-chloroaniline with ethyl acetoacetate to form ethyl (Z)-3-((2-chlorophenyl)amino)crotonate, followed by thermal cyclization in a high-boiling point solvent like diphenyl ether[5].

Step 1: Synthesis of Ethyl (Z)-3-((2-chlorophenyl)amino)crotonate

-

A mixture of 2-chloroaniline and ethyl acetoacetate is heated, often with a catalytic amount of acid, to drive the condensation reaction and form the enamine intermediate.

Step 2: Cyclization to this compound

-

The resulting ethyl (Z)-3-((2-chlorophenyl)amino)crotonate is heated in diphenyl ether to a high temperature (e.g., 220°C) for a short period.

-

Upon cooling, the product, this compound, precipitates and can be collected by filtration and washed with a suitable solvent like diethyl ether[5].

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently limited, a thorough analysis of its structural analogues provides a compelling rationale for its investigation as a potential antimicrobial and anticancer agent. The presence of the quinoline core, substituted with a chlorine atom, a methyl group, and a hydroxyl group, suggests a high probability of potent biological effects.

This technical guide has outlined the predicted activities, provided detailed experimental protocols for their validation, and proposed potential mechanisms of action. The next crucial step is the empirical validation of these hypotheses through rigorous in vitro and subsequent in vivo studies. The synthesis of this compound is achievable through established chemical methods, making it an accessible candidate for screening programs.

We encourage researchers in the fields of medicinal chemistry, microbiology, and oncology to consider this compound as a promising lead compound for the development of novel therapeutics. Its exploration could unveil a new and effective agent in the ongoing battle against infectious diseases and cancer.

References

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.).

- Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines - PubMed. (2009, January 9).

- Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC. (n.d.).

- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (2012, December 20).

- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - ResearchGate. (2025, August 9).

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (n.d.).

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24).

- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023, March 21).

- Pyrrolocin A, a 3-Decalinoyltetramic Acid with Selective Biological Activity, Isolated from Amazonian Cultures of the Novel Endophyte Diaporthales sp. E6927E - PubMed. (n.d.).

- Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC - NIH. (2021, January 5).

- Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - OUCI. (n.d.).

- Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - MDPI. (2023, March 7).

- 8-Chloro-2-methyl-quinoline - PubMed. (2009, June 6).

- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production - MDPI. (2026, January 6).

- Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes | Request PDF - ResearchGate. (n.d.).

- Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC - NIH. (n.d.).

- Chemical and biological activity of leaf extracts of Chromolaena leivensis - PubMed. (n.d.).

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.).

- Evaluation of the Biological Properties and Antibacterial Activities of the Natural Food Supplement “Epavin” for Liver Detoxification and Protection - MDPI. (n.d.).

- 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC - NIH. (n.d.).

- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed. (n.d.).

- Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - NIH. (2025, August 15).

- Antibacterial Activity of 2-[(2-Chloro-4-Methylbenzylidene) Amino] Pyridin-4-Ol and Its Some Transitional Metal Ion Complexes - IOSR Journal. (n.d.).

- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - ResearchGate. (2025, August 10).

- Biological Activity and Chemical Composition of Propolis from Various Regions of Poland. (2022, December 24).

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives [ouci.dntb.gov.ua]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 8-Chloro-2-methylquinolin-4-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-chloro-2-methylquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, spectroscopic characterization, structural features, and potential biological activities, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with diverse pharmacological activities.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Compounds incorporating the quinoline nucleus have demonstrated a broad spectrum of therapeutic applications, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[1][2]

The substituent pattern on the quinoline ring plays a crucial role in modulating its biological activity. The presence of a hydroxyl group at the C-4 position and a chloro group at the C-8 position, as in this compound, is anticipated to confer specific physicochemical and biological properties, making it a compelling candidate for further investigation.

Synthesis and Mechanism

The synthesis of this compound can be achieved through a thermal cyclization reaction. A well-established method involves the intramolecular cyclization of an appropriate precursor, such as an ethyl 3-[(2-chlorophenyl)imino]butanoate derivative.

Synthetic Protocol

A common and effective route for the synthesis of this compound is the Conrad-Limpach reaction. This involves the reaction of 2-chloroaniline with ethyl acetoacetate to form an intermediate, followed by thermal cyclization.[3]

Step 1: Synthesis of Ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate

-

In a round-bottom flask, combine 2-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture at 120-140 °C for 2-4 hours, with continuous removal of the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The crude product can be used in the next step without further purification, or it can be purified by column chromatography on silica gel.

Step 2: Thermal Cyclization to this compound

-

Place the crude or purified ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate in a high-boiling point solvent, such as diphenyl ether.

-

Heat the mixture to a high temperature, typically around 250-260 °C.[3]

-

Maintain this temperature for 30-60 minutes to facilitate the intramolecular cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Add a non-polar solvent like hexane or heptane to further precipitate the product.

-

Collect the solid product by filtration, wash it with the non-polar solvent, and dry it under vacuum to yield this compound.[3]

A reported synthesis using a similar thermal cyclization in diphenyl ether at 220°C for 7 minutes afforded the desired product in 77% yield.[3]

Reaction Mechanism

The synthesis proceeds via a well-understood mechanism. The initial condensation of 2-chloroaniline with ethyl acetoacetate forms an enamine intermediate. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring, followed by the elimination of ethanol to form the quinolin-4-ol ring system.

Figure 1: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

This compound is a solid at room temperature with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [3][4] |

| Molecular Weight | 193.63 g/mol | [3][4] |

| CAS Number | 5236-87-3 | [3][4] |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl group. The protons on the benzene ring will be influenced by the electron-withdrawing chloro group. The proton at C3 will likely appear as a singlet. The hydroxyl proton at C4 may be broad and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon bearing the hydroxyl group (C4) and the carbon attached to the chlorine atom (C8) will be significantly shifted downfield. The methyl carbon will appear as a characteristic upfield signal.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1600-1450 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 193, along with an M+2 peak at m/z 195 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. A prominent fragment ion is expected from the loss of a methyl group.[3]

Crystal Structure Insights

While a specific crystal structure for this compound has not been reported, the crystal structure of the closely related compound, 8-chloro-2-methylquinoline, provides valuable insights into the expected molecular geometry and packing. The crystal structure of 8-chloro-2-methylquinoline reveals a planar quinoline ring system. In the solid state, molecules of this compound are likely to exhibit intermolecular hydrogen bonding through the 4-hydroxyl group, influencing the crystal packing.

Figure 2: 2D structure of this compound.

Potential Biological Activities

The quinoline scaffold is a cornerstone in the development of various therapeutic agents. The specific substitution pattern of this compound suggests potential for several biological activities.

Antimicrobial Activity

Quinoline derivatives are well-known for their antimicrobial properties. The presence of a halogen, such as chlorine, on the quinoline ring has been shown to enhance antibacterial and antifungal activity. The 4-hydroxy group can also contribute to the antimicrobial effect, potentially through mechanisms involving the chelation of essential metal ions required for microbial growth.

Anticancer Activity

Numerous quinoline derivatives have been investigated as potential anticancer agents. The planar quinoline ring system can intercalate into DNA, leading to the inhibition of DNA replication and transcription in cancer cells. Furthermore, substituted quinolines can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The specific combination of the chloro and hydroxyl groups in this compound may lead to novel interactions with biological targets relevant to cancer.

Figure 3: Potential biological activities of this compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential biological activities based on the available literature.

Future research should focus on:

-

Detailed Spectroscopic and Crystallographic Analysis: Obtaining and fully characterizing the ¹H NMR, ¹³C NMR, IR, and mass spectra, as well as determining the single-crystal X-ray structure, would provide definitive structural information.

-

Biological Screening: A thorough investigation of its antimicrobial and anticancer activities against a panel of relevant microbial strains and cancer cell lines is warranted.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications at various positions of the quinoline ring would help in elucidating the structure-activity relationships and optimizing the biological activity.

References

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2021;26(20):6279. URL: https://www.mdpi.com/1420-3049/26/20/6279

- 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - ChemicalBook. URL: https://www.chemicalbook.com/productsten/sten/5236-87-3.html

- Biological Activities of Quinoline Derivatives. ResearchGate. URL: https://www.researchgate.

- CAS 5236-87-3 | this compound - Synblock. URL: https://www.synblock.com/cas/5236-87-3.html

- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. 2024;29(9):1995. URL: https://www.mdpi.com/1420-3049/29/9/1995

- Recent advances in the synthesis of quinolines: a review. RSC Advances. 2015;5(72):58694-58712. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08579j

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences. 2023;24(6):5307. URL: https://www.mdpi.com/1422-0067/24/6/5307

- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. 2023;28(19):6963. URL: https://www.mdpi.com/1420-3049/28/19/6963

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 2021;86(17):12015-12024. URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01314

- 8-CHLORO-4-METHYLQUINOLIN-2(1H)-ONE | CAS#:54904-38-0 | Chemsrc. URL: https://www.chemsrc.com/en/cas/54904-38-0_1033230.html

- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem. URL: https://www.benchchem.com/product/bcp168686/technical-manual

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. 2000;5(1):10-18. URL: https://www.mdpi.com/1420-3049/5/1/10

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences. 2023;24(9):7915. URL: https://www.mdpi.com/1422-0067/24/9/7915

- Synthesis of quinolines - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. 2021;86(19):13402-13419. URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01521

- 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/308133

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. 2023;2023(2):M1672. URL: https://www.mdpi.com/1422-8599/2023/2/M1672

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. 2023;101(2):63-74. URL: https://cdnsciencepub.com/doi/10.1139/cjc-2022-0201

- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData. 2021;6(1):x201584. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7794301/

- 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/69089

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. 2008;45(2):593-597. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570450240

Sources

synthesis and characterization of 8-Chloro-2-methylquinolin-4-ol

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-2-methylquinolin-4-ol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][4][5] The functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, a member of the 4-quinolinone class, represents a key pharmacophore and a versatile synthetic intermediate for developing novel therapeutic agents.[6] This guide provides a detailed exploration of a field-proven method for its synthesis and a comprehensive strategy for its structural characterization, aimed at researchers and scientists in the field of medicinal chemistry and drug development.

Part 1: Synthesis via Conrad-Limpach Cyclization

The synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones, is most effectively achieved through thermal cyclization reactions.[7][8] Among the classical methods, the Conrad-Limpach synthesis offers a direct and robust route, involving the condensation of an aniline with a β-ketoester followed by a high-temperature intramolecular cyclization.[8][9][10] This approach is particularly well-suited for the preparation of this compound.

Mechanistic Rationale: A Tale of Two Steps

The Conrad-Limpach synthesis proceeds through a well-defined, two-stage mechanism.[8][10] Understanding this pathway is critical for optimizing reaction conditions and ensuring a high yield of the desired product.

-

Formation of the Enamine Intermediate: The synthesis begins with the acid-catalyzed condensation of 2-chloroaniline with ethyl acetoacetate. The reaction proceeds via nucleophilic attack of the aniline's amino group on the keto-carbonyl of the β-ketoester. This is followed by dehydration to form the more stable enamine intermediate, ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate. At lower temperatures, this is the thermodynamically favored product over the alternative Knorr synthesis intermediate which results from attack at the ester carbonyl.[8]

-

Thermal Annulation: The crucial ring-forming step requires significant thermal energy, typically temperatures exceeding 220°C.[8][11] At this temperature, the enamine undergoes a 6-electron electrocyclization, where the aniline ring acts as the nucleophile attacking the ester carbonyl. This intramolecular reaction results in the formation of the quinoline ring system with the elimination of ethanol. The high energy barrier is necessary to overcome the aromaticity of the aniline ring during the cyclization process.[12] The final product, this compound, is predominantly found in its more stable keto tautomer, the 4-quinolinone form.[8]

Diagram 1: Reaction Mechanism of Conrad-Limpach Synthesis

Caption: The Conrad-Limpach reaction mechanism for synthesizing this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for Conrad-Limpach cyclizations.[11][12] The use of a high-boiling, inert solvent is critical for achieving the necessary temperature for efficient cyclization and simplifying product isolation.

Step 1: Synthesis of Ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate (Intermediate)

-

To a round-bottom flask, add 2-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux in toluene for 2-4 hours, or until the theoretical amount of water has been collected.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

In a pre-heated sand bath (300-350°C), place a round-bottom flask containing diphenyl ether (approx. 10 mL per gram of intermediate).

-

Slowly add the crude intermediate from Step 1 (1.0 eq) to the hot diphenyl ether.

-

Heat the mixture until the internal temperature reaches and is maintained at ~220-240°C for 7-15 minutes.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the solution to cool to room temperature. The product should precipitate as a solid.

-

Filter the solid precipitate and wash thoroughly with a non-polar solvent like diethyl ether or hexane to remove the diphenyl ether.

-

Dry the resulting solid under vacuum to obtain the final product, this compound, typically as a beige solid.[11] A yield of approximately 77% can be expected.[11]

Part 2: Comprehensive Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical synthesis. A multi-technique approach is employed to unequivocally verify the identity of the synthesized this compound.

Spectroscopic and Chromatographic Workflow

The following workflow ensures a rigorous validation of the final compound's structure and purity.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Caption: A streamlined workflow from synthesis to final structural validation.

Expected Analytical Data

The following table summarizes the key data points expected from the characterization of this compound (Molecular Formula: C₁₀H₈ClNO, Molecular Weight: 193.63 g/mol ).[13]

| Technique | Parameter | Expected Observation / Rationale |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (approx. 7.0-8.0 ppm), a singlet for the C5-H proton, a singlet for the methyl group (approx. 2.4 ppm), and a broad singlet for the O-H/N-H proton (variable, >10 ppm). |

| ¹³C NMR | Chemical Shift (δ) | Signals for 10 distinct carbons. Carbonyl carbon (C4) at ~175 ppm, aromatic carbons between 110-145 ppm, and a methyl carbon at ~20 ppm. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad peak ~3400 cm⁻¹ (O-H stretch, tautomer), strong peak ~1650 cm⁻¹ (C=O stretch, quinolinone), ~1600 cm⁻¹ (C=C aromatic stretch), and a peak in the 760–505 cm⁻¹ range (C-Cl stretch).[14] |

| Mass Spectrometry (EI-MS) | m/z Ratio | Molecular ion peak (M⁺) at m/z 193 and a characteristic M+2 peak at m/z 195 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.[15][16] An (M+H)⁺ peak at m/z 194 is expected in ESI-MS.[11] |

| HPLC | Purity | A single major peak indicating high purity (e.g., >99%) under appropriate chromatographic conditions.[11] |

In-Depth Analysis

-

NMR Spectroscopy: The precise chemical shifts and coupling patterns in ¹H NMR are definitive for assigning the structure. The absence of coupling for the C5 proton and the methyl group protons are key identifiers. ¹³C NMR confirms the presence of all 10 carbons in the molecule. Spectroscopic data for various quinolinols are available for comparison.[17][18][19]

-

IR Spectroscopy: The quinolin-4-ol/quinolin-4-one tautomerism means that both O-H and C=O stretching frequencies might be observed. However, the quinolinone form typically predominates, making the C=O stretch a prominent feature. The spectrum for quinoline itself shows characteristic aromatic C-H and ring vibrations.[20][21]

-

Mass Spectrometry: This is arguably the most crucial technique for confirming the elemental composition. The isotopic signature of chlorine is unmistakable.[16] The natural abundance of ³⁵Cl and ³⁷Cl is approximately 75.8% and 24.2%, respectively, leading to the predictable 3:1 ratio for the M⁺ and M+2 peaks.[15][16] This provides incontrovertible evidence for the incorporation of the chlorine atom from the starting material.

References

- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.

- Saczewski, F.; Balewski, Ł. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021, 26 (5), 1484. Available online: [Link] (accessed on Jan 7, 2026).

- Singh, S., et al. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.

- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Gould-Jacobs Reaction. Springer, 2006.

- Wikipedia. Conrad–Limpach synthesis. Available online: [Link] (accessed on Jan 7, 2026).

- Abdel-Wahab, B. F., et al.

- Larock, R. C.

- Surana, S. J. Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. Cambridge University Press.

- SynArchive. Conrad-Limpach Synthesis. Available online: [Link] (accessed on Jan 7, 2026).

- Wang, Z. Comprehensive Organic Name Reactions and Reagents. Conrad-Limpach Quinoline Synthesis. John Wiley & Sons, 2010.

- Reddy, T. S., et al. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules2012, 17 (12), 13994-14005. Available online: [Link] (accessed on Jan 7, 2026).

- ResearchGate. Biological Activities of Quinoline Derivatives. Available online: [Link] (accessed on Jan 7, 2026).

- NIST. 2(1H)-Quinolinone. NIST Chemistry WebBook. Available online: [Link] (accessed on Jan 7, 2026).

- Acta Pharmaceutica. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Available online: [Link] (accessed on Jan 7, 2026).

- Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. Available online: [Link] (accessed on Jan 7, 2026).

- Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Available online: [Link] (accessed on Jan 7, 2026).

- Ewing, G. W.; Steck, E. A. Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. J. Am. Chem. Soc.1946, 68 (11), 2181–2187.

- El-Shafei, A. K., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules2001, 6 (1), 48-59.

- Beattie, J. G. Gas Chromatographic Analysis of Halogenated Quinoline Compounds.

- ResearchGate. The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)... Available online: [Link] (accessed on Jan 7, 2026).

- Szakács, Z., et al. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Int. J. Mol. Sci.2023, 24 (9), 7915.

- Wróbel, R., et al. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules2020, 25 (18), 4247.

- PubMed. 8-Chloro-2-methyl-quinoline. Available online: [Link] (accessed on Jan 7, 2026).

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available online: [Link] (accessed on Jan 7, 2026).

- TutorChase. How can you identify the presence of halogens using mass spectrometry? Available online: [Link] (accessed on Jan 7, 2026).

- ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available online: [Link] (accessed on Jan 7, 2026).

- PubChemLite. 8-chloro-2-methylquinoline-4-carboxylic acid (C11H8ClNO2). Available online: [Link] (accessed on Jan 7, 2026).

- ResearchGate. Mass spectra of alkylquinolines. Available online: [Link] (accessed on Jan 7, 2026).

- PubChem. 8-Methoxy-2-methylquinolin-4-ol. Available online: [Link] (accessed on Jan 7, 2026).

- PubChem. 4-Chloro-2-methylquinoline. Available online: [Link] (accessed on Jan 7, 2026).

- PubChem. 2-Chloro-4-methyl-quinolin-6-ol. Available online: [Link] (accessed on Jan 7, 2026).

- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available online: [Link] (accessed on Jan 7, 2026).

- MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available online: [Link] (accessed on Jan 7, 2026).

Sources

- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. synarchive.com [synarchive.com]

- 11. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAS 5236-87-3 | this compound - Synblock [synblock.com]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. tutorchase.com [tutorchase.com]

- 17. 8-CHLORO-2-METHYL-4-QUINOLINOL(5236-87-3) 1H NMR [m.chemicalbook.com]

- 18. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Chloro-4-methyl-quinolin-6-ol | C10H8ClNO | CID 766382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 8-Chloro-2-methylquinolin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a viable therapeutic agent or functional material. For a molecule like 8-Chloro-2-methylquinolin-4-ol, a heterocyclic compound with potential pharmacological relevance, a comprehensive understanding of its solubility in various organic solvents is not merely academic—it is a critical enabler for synthesis, purification, formulation, and preclinical evaluation. This guide, prepared by a Senior Application Scientist, aims to provide an in-depth technical exploration of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its accurate determination.

The Molecular Profile of this compound: A Precursor to Understanding its Solubility

This compound is a substituted quinoline derivative with the molecular formula C₁₀H₈ClNO[1][2]. Its structure, featuring a quinoline core, a chloro group at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, bestows upon it a unique combination of hydrophobicity and potential for hydrogen bonding. The quinoline ring system itself is aromatic and largely nonpolar, while the chloro and methyl groups further contribute to its lipophilicity. The hydroxyl group, however, introduces a polar site capable of acting as both a hydrogen bond donor and acceptor. Furthermore, this compound can exist in tautomeric equilibrium with its keto form, 8-chloro-2-methyl-1,4-dihydroquinolin-4-one. This equilibrium can be influenced by the solvent environment, which in turn affects solubility.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [1][2] |

| Molecular Weight | 193.63 g/mol | [1] |

| Appearance | Light Brown Solid | [3] |

| Predicted XlogP | 2.7 | [4] |

The Theoretical Framework: "Like Dissolves Like" and Beyond

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. The adage "like dissolves like" provides a foundational, qualitative understanding: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

For this compound, its solubility in a given organic solvent will be a function of:

-

Solvent Polarity: The polarity of the solvent will dictate its ability to interact with the polar hydroxyl group and the nonpolar quinoline backbone.

-

Hydrogen Bonding Capacity: Solvents that are hydrogen bond donors or acceptors can interact favorably with the hydroxyl group of the solute, enhancing solubility.

-

Dispersion Forces: Nonpolar, van der Waals interactions between the quinoline ring system and the organic solvent will also contribute to the overall solubility.

The interplay of these factors means that a range of solubilities can be expected across different classes of organic solvents.

Solubility Profile of this compound: A Qualitative Overview

Known Solubilities:

| Solvent | Solubility | Source |

| Dichloromethane | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

Based on the structure of this compound and general principles of solubility for quinoline derivatives, the following trends can be anticipated:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can accept hydrogen bonds and have a high dielectric constant to solvate the molecule. Chlorinated solvents like dichloromethane are also expected to be good solvents due to their ability to engage in dipole-dipole interactions.

-